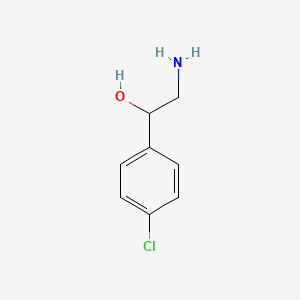![molecular formula C18H23Cl2NO3 B3037128 1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid CAS No. 439111-39-4](/img/structure/B3037128.png)
1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C18H23Cl2NO3 . It is a derivative of dichloroaniline, which consists of an aniline ring substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound includes an aniline ring substituted with two chlorine atoms, an oxoethyl group, and a trimethylcyclohexanecarboxylic acid group . The molecular weight is 372.28612 .Applications De Recherche Scientifique
Allosteric Modifiers of Hemoglobin
Research by Randad et al. (1991) explored compounds structurally related to 1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid as potential allosteric modifiers of hemoglobin. These compounds were tested for their ability to decrease the oxygen affinity of human hemoglobin A, indicating potential clinical or biological applications in areas like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Environmental Exposure Assessment
Silva et al. (2013) studied 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound related to the target molecule, for its use as a plasticizer in the United States. The research focused on assessing environmental exposure by measuring urinary concentrations of DINCH metabolites, which could serve as exposure biomarkers (Silva et al., 2013).
Synthesis of Unsaturated γ-Lactones and Β-Acylacrylic Acids
Zav’yalov et al. (1991) investigated the use of Meldrum's acid for synthesizing compounds similar to the target chemical. This research explored the synthesis of unsaturated γ-lactones and Β-acylacrylic acids, indicating potential applications in chemical synthesis (Zav’yalov et al., 1991).
Antioxidant and Anti-inflammatory Activity
Sahoo et al. (2011) synthesized and evaluated compounds structurally related to the target molecule for their antioxidant and anti-inflammatory activities. This study indicates potential biomedical applications for these types of compounds (Sahoo et al., 2011).
Dihydroorotase Inhibition
Schroeder et al. (2008) studied the effect of a dihydroorotase inhibitor on the metabolism of dexrazoxane and its metabolites. The research suggests that compounds similar to the target molecule could influence the metabolism of certain drugs, revealing potential relevance in pharmacology (Schroeder et al., 2008).
Angiotensin Converting Enzyme Inhibition
Turbanti et al. (1993) explored compounds related to the target molecule as potential inhibitors of angiotensin converting enzyme. This suggests applications in developing novel ACE inhibitors for treating conditions like hypertension (Turbanti et al., 1993).
Propriétés
IUPAC Name |
1-[2-(3,5-dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3/c1-11-7-17(2,3)10-18(8-11,16(23)24)9-15(22)21-14-5-12(19)4-13(20)6-14/h4-6,11H,7-10H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROBQVICXLWESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125983 | |
| Record name | 1-[2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439111-39-4 | |
| Record name | 1-[2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439111-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-amino-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B3037048.png)


![4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037052.png)
![(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3037053.png)
![5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B3037054.png)





